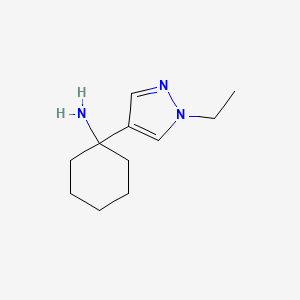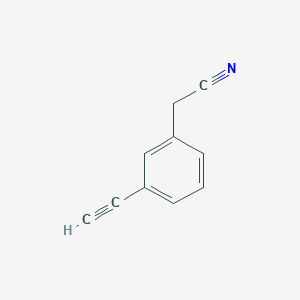![molecular formula C20H23NO5 B15325375 (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid](/img/structure/B15325375.png)
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoic acid is a complex organic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a phenoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the propanoic acid backbone: This can be achieved through a series of reactions including alkylation, reduction, and oxidation steps.
Introduction of the phenoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction where a phenoxy group is introduced to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxyphenyl moiety can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenolic compounds, while reduction can yield alcohols or aldehydes.
Aplicaciones Científicas De Investigación
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed to reveal the free amino group, which can then interact with enzymes or receptors. The phenoxyphenyl moiety may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s specificity and potency.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-amino-3-(3-phenoxyphenyl)propanoic acid: Similar structure but without the Boc protecting group.
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-phenoxyphenyl)propanoic acid: Similar structure with a different position of the phenoxy group.
Uniqueness
The presence of the Boc protecting group in (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoic acid makes it unique as it allows for selective deprotection and subsequent reactions. This feature is particularly useful in multi-step synthetic processes where selective protection and deprotection are required.
Propiedades
Fórmula molecular |
C20H23NO5 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-phenoxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H23NO5/c1-20(2,3)26-19(24)21-17(13-18(22)23)14-8-7-11-16(12-14)25-15-9-5-4-6-10-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1 |
Clave InChI |
BOFDHUBZNLUGNU-QGZVFWFLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


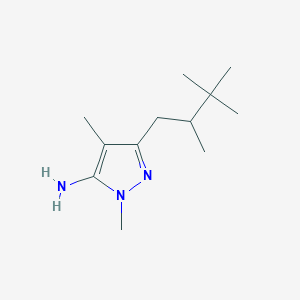
![1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B15325299.png)
![3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one](/img/structure/B15325307.png)

![2',4,4',6'-Tetramethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15325320.png)
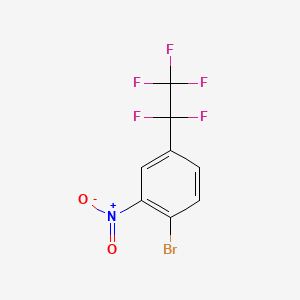

![2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one](/img/structure/B15325334.png)
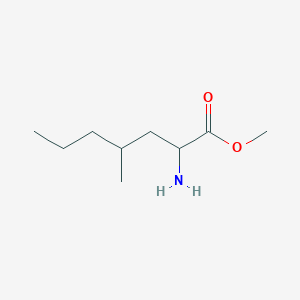
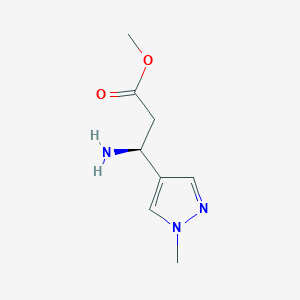
![3-[(Butan-2-yl)oxy]propan-1-amine](/img/structure/B15325347.png)

